2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester
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Overview
Description
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester is a compound with the molecular formula C13H17BN2O2S and a molecular weight of 276.16 g/mol . This compound is part of the boronic acid ester family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the thiazole ring in its structure adds to its significance, as thiazole derivatives are commonly found in biologically active molecules .
Preparation Methods
The synthesis of 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester typically involves the reaction of 2-Aminobenzo[D]thiazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method highly efficient and widely used in industrial settings .
Chemical Reactions Analysis
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of halogenated compounds.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate, and solvents such as ethanol or water . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester primarily involves its role as a boronic acid ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium complexes, followed by reductive elimination to form the desired carbon-carbon bond . The thiazole ring can also participate in various interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester include:
2-Methylbenzo[D]thiazol-6-ylboronic acid pinacol ester: This compound has a similar structure but with a methyl group at the 6-position.
Thiazol-2-ylboronic acid pinacol ester: This compound lacks the amino group and has a simpler structure.
The uniqueness of this compound lies in its combination of the boronic acid ester and thiazole ring, which provides a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C13H17BN2O2S |
---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-5-7-9-10(8)16-11(15)19-9/h5-7H,1-4H3,(H2,15,16) |
InChI Key |
CPWNGXXCUJKMLA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)N |
Origin of Product |
United States |
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